rac-1-Linoleoyl-3-linolenoyl-propanetriol
Description
Contextualization as a Mixed Triacylglycerol
rac-1-Linoleoyl-3-linolenoyl-propanetriol is classified as a mixed triacylglycerol. This means it is composed of a glycerol (B35011) backbone esterified to different types of fatty acids at its three stereospecific positions (sn-1, sn-2, and sn-3). In this specific molecule, the sn-1 position is occupied by linoleic acid, and the sn-3 position is occupied by α-linolenic acid, with the sn-2 position remaining unesterified (a diacylglycerol). This defined structure contrasts with simple triacylglycerols, where all three fatty acids are identical. The specific positioning of different fatty acids on the glycerol backbone is a key determinant of a triacylglycerol's physical and biological properties. nih.gov
The synthesis of such structured lipids can be achieved through enzymatic processes, often employing lipases with specificities for certain fatty acid types or positions on the glycerol molecule. dss.go.th This allows for the creation of triacylglycerols with desired fatty acid compositions and positional arrangements, which are crucial for studying lipid metabolism and its effects on health.
Significance of Polyunsaturated Fatty Acid Residues: Linoleic and α-Linolenic Acids
The biological significance of this compound is intrinsically linked to its constituent polyunsaturated fatty acids (PUFAs): linoleic acid and α-linolenic acid. Both are essential fatty acids, meaning they cannot be synthesized by the human body and must be obtained from the diet.
Linoleic Acid (18:2n-6) is an omega-6 fatty acid that is a precursor to arachidonic acid (AA). AA is a key component of cell membranes and a substrate for the synthesis of eicosanoids, a group of signaling molecules that includes prostaglandins (B1171923), thromboxanes, and leukotrienes, which are involved in inflammation and other physiological processes.
α-Linolenic Acid (18:3n-3) is an omega-3 fatty acid. It is the parent compound for the synthesis of longer-chain omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). These fatty acids are renowned for their anti-inflammatory properties and are crucial for brain development and function.
The presence of both an omega-6 and an omega-3 fatty acid in the same molecule makes this compound a subject of interest for nutritional and metabolic studies. The balance between omega-6 and omega-3 fatty acids is critical for maintaining cellular health.
Overview of the Racemic Nature and Positional Specificity in Glycerolipid Metabolism
The term "rac-" in this compound indicates that it is a racemic mixture, containing equal amounts of two enantiomers: sn-1-Linoleoyl-3-linolenoyl-glycerol and sn-3-Linoleoyl-1-linolenoyl-glycerol. This stereochemistry is a critical aspect of its interaction with metabolic enzymes. nih.gov
In the body, the metabolism of triacylglycerols is highly dependent on the stereospecific positioning of the fatty acids. nih.gov Enzymes such as pancreatic lipase (B570770), which is responsible for the initial digestion of dietary fats in the small intestine, exhibit positional specificity. Pancreatic lipase preferentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions of a triacylglycerol, releasing the fatty acids from these positions and leaving a 2-monoacylglycerol. researchgate.net
The stereospecificity of lipases means that the two enantiomers in the racemic mixture of this compound would be metabolized differently. For the sn-1-Linoleoyl-3-linolenoyl-glycerol enantiomer, pancreatic lipase would preferentially cleave the linoleic acid at the sn-1 position and the α-linolenic acid at the sn-3 position. The metabolic fate of the sn-3-Linoleoyl-1-linolenoyl-glycerol enantiomer would be the reverse.
The study of racemic mixtures like this allows researchers to investigate the metabolic consequences of fatty acid positioning without the confounding variables of different fatty acid types. Advanced analytical techniques, such as chromatography with chiral columns and mass spectrometry, are employed to separate and identify these enantiomeric forms. mdpi.com This level of detailed analysis is crucial for understanding how the structure of dietary fats influences their absorption, transport, and ultimate physiological effects. mdpi.com
Data on Related Compounds
To provide context for the properties of this compound, the following tables present data on its constituent fatty acids and a related monoglyceride.
Table 1: Properties of Constituent Fatty Acids
| Property | Linoleic Acid | α-Linolenic Acid |
| IUPAC Name | (9Z,12Z)-Octadeca-9,12-dienoic acid | (9Z,12Z,15Z)-Octadeca-9,12,15-trienoic acid |
| Molecular Formula | C18H32O2 | C18H30O2 |
| Molar Mass | 280.45 g/mol | 278.43 g/mol |
| Melting Point | -5 °C | -11 °C |
| Boiling Point | 229-230 °C at 16 mmHg | 230-232 °C at 1 mmHg |
| Classification | Omega-6 Polyunsaturated Fatty Acid | Omega-3 Polyunsaturated Fatty Acid |
Table 2: Properties of a Related Monoglyceride
| Property | 1-Linoleoyl-rac-glycerol |
| CAS Number | 2277-28-3 wikipedia.org |
| Molecular Formula | C21H38O4 wikipedia.org |
| Molar Mass | 354.52 g/mol wikipedia.org |
| Physical Form | Liquid wikipedia.org |
| Synonyms | 1-Monolinolein |
Structure
2D Structure
Properties
IUPAC Name |
[2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H66O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5,7,11-14,17-20,37,40H,3-4,6,8-10,15-16,21-36H2,1-2H3/b7-5-,13-11-,14-12-,19-17-,20-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOPMDWAJHPKTH-LOYOHVQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H66O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857936 | |
| Record name | 2-Hydroxy-3-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126374-41-2 | |
| Record name | 2-Hydroxy-3-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nomenclature and Stereochemical Considerations in Biochemical and Synthetic Studies
Systematic and Common Nomenclatures of Mixed Triacylglycerols
Triacylglycerols are esters composed of a glycerol (B35011) molecule and three fatty acids. libretexts.org Due to the variety of fatty acids that can be attached to the glycerol backbone, a vast number of different TAGs exist. When the three fatty acid components are not identical, the molecule is termed a mixed triacylglycerol. libretexts.orgwikipedia.org
Systematic nomenclature for these compounds follows established rules. One common method names the compound as an ester of glycerol. For a mixed triglyceride, the fatty acyl groups are listed with their position on the glycerol backbone. foodsciencetoolbox.comyoutube.com To specify the configuration of glycerol derivatives, a "stereospecific numbering" (sn) system is employed. In this system, the carbon atoms of glycerol are numbered sn-1, sn-2, and sn-3. This designation is based on the Fischer projection of L-glycerol, where the hydroxyl group at the central carbon (C-2) is on the left. The carbon atom shown at the top is designated C-1. wikipedia.orgqmul.ac.uk For example, a specific stereoisomer might be named 1-Linoleoyl-2-palmitoyl-3-oleoyl-sn-glycerol.
The compound , 1-Linoleoyl-3-linolenoyl-propanetriol , indicates that a linoleoyl group is esterified at position 1 and a linolenoyl group is at position 3 of the propanetriol (glycerol) backbone. The absence of a specified acyl group at position 2 implies a hydroxyl group remains, making this a diacylglycerol. However, the term is sometimes used in literature to denote a triacylglycerol where the sn-2 position is occupied by another fatty acid, or it can be a synonym for a diacylglycerol intermediate. For the purpose of this article, we will consider the full triacylglycerol structure. When three different fatty acids are involved, such as in 1-palmitoyl-2-oleoyl-3-stearoyl-glycerol, the molecule is chiral. wikipedia.orgyoutube.com
Commonly, triacylglycerols are also referred to as triglycerides, though this term is now discouraged in some chemical contexts. youtube.com They are also known more generally as neutral fats. youtube.com Simple triglycerides, where all three fatty acids are identical, are often named using the fatty acid prefix with a "-in" suffix, such as tristearin (B179404) from three stearic acid molecules. wikipedia.org
| Compound Type | Example Fatty Acids | Systematic Name (sn-convention) | Common Name |
| Simple Triacylglycerol | Palmitic Acid (x3) | sn-Glyceryl tripalmitate | Tripalmitin |
| Mixed Triacylglycerol | 1-Stearic, 2-Oleic, 3-Palmitic | sn-1-Stearoyl-2-oleoyl-3-palmitoylglycerol | N/A |
| Mixed Triacylglycerol | 1-Linoleic, 3-Linolenic | rac-1-Linoleoyl-3-linolenoyl-propanetriol | N/A |
This interactive table provides examples of triacylglycerol nomenclature.
Implications of the "rac-" Designation for Enzymatic and Chemical Syntheses
The prefix "rac-" before a chemical name stands for racemo, indicating a racemic mixture. qmul.ac.uk A racemic mixture contains equal amounts of two enantiomers—molecules that are non-superimposable mirror images of each other. nih.govlipidmaps.org In the context of 1-Linoleoyl-3-linolenoyl-propanetriol, the "rac-" designation signifies that the preparation is an equal mixture of sn-1-Linoleoyl-3-linolenoyl-glycerol and sn-3-Linoleoyl-1-linolenoyl-glycerol (assuming a third, different fatty acid is at the sn-2 position, or if it's a diacylglycerol). The chirality arises because the substituents on the sn-1 and sn-3 positions of the glycerol backbone are different, making the sn-2 carbon a stereocenter. wikipedia.orgacs.org
This designation has profound implications for synthesis:
Chemical Synthesis: Non-stereospecific chemical synthesis of a chiral triacylglycerol, starting from achiral precursors without chiral catalysts, will typically produce a racemic mixture. nih.gov For instance, the esterification of glycerol with a mixture of fatty acids often leads to a random distribution, resulting in racemic products for chiral species. nih.gov Achieving a specific enantiomer (enantiopure synthesis) requires more complex, stereospecific synthetic routes, often involving protecting groups and chiral auxiliaries. nih.gov
Enzymatic and Biosynthesis: In contrast, biological systems and enzymatic syntheses are highly stereospecific. libretexts.org The enzymes involved in triacylglycerol biosynthesis, such as acyltransferases, exhibit selectivity for both the position on the glycerol backbone and the type of fatty acid. libretexts.orgbiochemistryclub.comresearchgate.net For example, the primary pathway for TAG synthesis in the liver and adipose tissue starts from stereochemically defined sn-glycerol-3-phosphate. libretexts.orgbiochemistryclub.com Consequently, naturally occurring triacylglycerols exist as specific enantiomers, not racemic mixtures. libretexts.org Similarly, using specific lipases in vitro can achieve stereoselective synthesis, producing one enantiomer over the other. nih.govnih.govmdpi.com The choice of enzyme is critical, as different lipases can have different specificities. researchgate.net The "rac-" designation, therefore, usually implies a synthetic origin rather than a biological one.
Positional Isomerism and Stereoisomerism of Fatty Acyl Chains on the Glycerol Backbone
Beyond the chirality at the sn-2 position, the arrangement of fatty acids on the glycerol backbone gives rise to two main types of isomerism: positional isomerism and stereoisomerism.
Positional Isomerism (Regioisomerism): Positional isomers, or regioisomers, have the same molecular formula (and thus the same fatty acid composition) but differ in the position of the fatty acids on the glycerol backbone. aocs.orgnih.gov For a triacylglycerol containing two types of fatty acids, say one linoleic acid (L) and two linolenic acids (Ln), two positional isomers are possible: Ln-L-Ln (sn-1,3-dilinolenoyl-2-linoleoyl-glycerol) and L-Ln-Ln (sn-1-linoleoyl-2,3-dilinolenoyl-glycerol). nih.gov These distinct molecules are not mirror images and possess different physicochemical properties, which can affect how they are separated and analyzed. aocs.orgnih.govwiley.com
Stereoisomerism (Enantiomerism): As discussed, stereoisomerism occurs when the glycerol C-2 (sn-2) is a chiral center. This happens when the fatty acids at the sn-1 and sn-3 positions are different. wikipedia.orgacs.org The compound this compound (assuming a third fatty acid, X, at the sn-2 position) is a racemic mixture of two enantiomers:
sn-1-Linoleoyl-2-X-3-linolenoyl-glycerol
sn-1-Linolenoyl-2-X-3-linoleoyl-glycerol
These enantiomers have identical physical properties except for their interaction with polarized light and other chiral molecules, such as enzymes. aocs.org Separating these enantiomers is a significant analytical challenge, often requiring specialized chiral chromatography techniques. acs.orgnih.gov
| Isomer Type | Example 1 | Example 2 | Key Distinction |
| Positional Isomers | sn-1-Linoleoyl-2-oleoyl-3-linolenoyl-glycerol (L-O-Ln) | sn-1-Linoleoyl-2-linolenoyl-3-oleoyl-glycerol (L-Ln-O) | Fatty acids are at different positions (sn-2 vs sn-3). |
| Stereoisomers (Enantiomers) | sn-1-Linoleoyl-2-oleoyl-3-linolenoyl-glycerol (L-O-Ln) | sn-1-Linolenoyl-2-oleoyl-3-linoleoyl-glycerol (Ln-O-L) | Mirror images; fatty acids at sn-1 and sn-3 are swapped. |
This interactive table illustrates the difference between positional and stereoisomers for a mixed triacylglycerol.
Biosynthesis and Biotransformation Pathways
De Novo Synthesis Pathways of Triacylglycerols
The primary route for the synthesis of triacylglycerols in most eukaryotes, including plants, is the Kennedy pathway, also known as the glycerol-3-phosphate pathway. aocs.org This process involves four sequential enzymatic steps that occur predominantly in the endoplasmic reticulum (ER), leading to the formation of a TAG molecule from a glycerol (B35011) backbone and three fatty acyl-Coenzyme A (acyl-CoA) molecules. aocs.orgnih.gov
| Step | Substrate | Enzyme | Product |
|---|---|---|---|
| 1 | Glycerol-3-phosphate (G3P) + Acyl-CoA | Glycerol-3-phosphate Acyltransferase (GPAT) | Lysophosphatidic Acid (LPA) |
| 2 | Lysophosphatidic Acid (LPA) + Acyl-CoA | Lysophosphatidic Acid Acyltransferase (LPAAT) | Phosphatidic Acid (PA) |
| 3 | Phosphatidic Acid (PA) | Phosphatidic Acid Phosphatase (PAP) | Diacylglycerol (DAG) |
| 4 | Diacylglycerol (DAG) + Acyl-CoA | Diacylglycerol Acyltransferase (DGAT) | Triacylglycerol (TAG) |
Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the initial and committed step in the de novo synthesis of glycerolipids. nih.govnih.gov This enzyme facilitates the transfer of an acyl group from an acyl-CoA donor to the sn-1 position of a glycerol-3-phosphate (G3P) molecule, resulting in the formation of 1-acyl-sn-glycerol-3-phosphate, commonly known as lysophosphatidic acid (LPA). uniprot.org In plants, multiple GPAT isoforms exist, localized to the ER and plastids. nih.gov The ER-localized GPATs are primarily responsible for synthesizing the LPA that will ultimately be used for TAG formation. nih.gov The substrate preference of GPAT for specific acyl-CoAs can be a determining factor in the final fatty acid composition of the TAG. For the synthesis of 1-Linoleoyl-3-linolenoyl-propanetriol, a GPAT with specificity for linoleoyl-CoA would acylate the sn-1 position.
The final step in the Kennedy pathway is the acylation of the sn-3 position of sn-1,2-diacylglycerol (DAG), a reaction catalyzed by acyl-CoA:diacylglycerol acyltransferase (DGAT). aocs.orgportlandpress.com This reaction is considered a primary rate-limiting step for TAG biosynthesis. portlandpress.com DGAT forms an ester bond between the free hydroxyl group on the DAG and a fatty acid donated from a long-chain fatty acyl-CoA. aocs.org
Two major families of DGAT enzymes, DGAT1 and DGAT2, have been identified and are known to have different and sometimes complementary roles. nih.gov DGAT1 is broadly involved in TAG synthesis, while DGAT2 often exhibits a higher specificity for unusual or polyunsaturated fatty acids (PUFAs). portlandpress.comnih.gov For the synthesis of a TAG containing α-linolenic acid at the sn-3 position, the activity and specificity of DGAT2 are particularly significant. portlandpress.comfrontiersin.org
In addition to the DGAT-catalyzed reaction, an alternative, acyl-CoA-independent pathway exists for the final step of TAG synthesis. nih.govnih.gov This pathway is mediated by the enzyme phospholipid:diacylglycerol acyltransferase (PDAT). oup.comwikipedia.org PDAT catalyzes the formation of TAG by transferring a fatty acyl group directly from the sn-2 position of a phospholipid, such as phosphatidylcholine (PC), to the sn-3 position of DAG. nih.govnih.gov This reaction produces a TAG molecule and a lysophospholipid. nih.govwikipedia.org The PDAT pathway is prominent in yeast and various plant species and can work in concert with DGAT to contribute to the total pool of synthesized TAGs. nih.govnih.gov The relative contribution of PDAT versus DGAT can vary between species and tissues, influencing the final TAG profile. nih.gov
The specific structure of rac-1-Linoleoyl-3-linolenoyl-propanetriol is a direct consequence of the substrate specificities of the acyltransferases involved in its synthesis. The incorporation of linoleic acid (18:2) at the sn-1 position and α-linolenic acid (18:3) at the sn-3 position requires a coordinated enzymatic selection process.
Research in plants rich in PUFAs, such as flax (Linum usitatissimum) and camelina (Camelina sativa), provides insight into this specificity.
DGAT2 Specificity: Studies have shown that DGAT2 enzymes from these plants have a pronounced preference for α-linolenoyl-CoA. In flax, LuDGAT2-3 displayed a preference for α-linolenoyl-CoA that was approximately 20 times greater than for oleoyl-CoA. portlandpress.com Similarly, C. sativa DGAT2 shows a very strong preference for 18:3-CoA. frontiersin.org This high specificity strongly suggests that DGAT2 is a key enzyme responsible for incorporating α-linolenic acid into the sn-3 position of TAGs.
DGAT1 Specificity: In contrast, DGAT1 from C. sativa demonstrated similar activity levels with a range of tested acyl-CoAs, indicating a lower degree of specificity compared to DGAT2. frontiersin.org Silencing the DGAT1 gene in C. sativa led to an increased percentage of α-linolenic acid in the seed oil, likely due to the compensatory activity of other enzymes, like DGAT2 or PDAT, which have a higher specificity for this fatty acid. nih.govfrontiersin.org
PDAT Specificity: Plant PDAT enzymes also exhibit selectivity. Microsomal preparations from sunflower showed that PDAT had a higher activity with 18:2 and 18:3 acyl groups from PC compared to oleic acid (18:1). frontiersin.org However, in C. sativa, overexpression of PDAT led to an increase in linoleic acid (18:2) at the expense of α-linolenic acid (18:3). nih.gov This suggests that in some systems, PDAT may preferentially transfer linoleic acid from PC into TAGs before it can be desaturated into α-linolenic acid. nih.gov
| Enzyme | Organism | Substrate Preference for Acyl-CoA Donors | Reference |
|---|---|---|---|
| DGAT1 | Camelina sativa | Similar activity with 18:1, 18:2, and 18:3-CoA | frontiersin.org |
| DGAT2 | Camelina sativa | Very strong preference for 18:3-CoA | frontiersin.org |
| DGAT2 (LuDGAT2-3) | Linum usitatissimum (Flax) | ~20-fold higher preference for 18:3-CoA over 18:1-CoA | portlandpress.com |
In plants, the synthesis of PUFAs like linoleic and α-linolenic acid primarily occurs while they are esterified to phosphatidylcholine (PC) within the ER membrane. unl.edu An efficient mechanism is therefore required to move these newly synthesized PUFAs from PC into the storage TAG pool. This channeling involves several key processes.
One major route involves the removal of the PUFA from PC, a process known as acyl editing. Enzymes such as lysophosphatidylcholine (B164491) acyltransferase (LPCAT) can operate in reverse to de-acylate PC, releasing the fatty acid. unl.edu This free fatty acid is then activated into its corresponding acyl-CoA form by a long-chain acyl-CoA synthetase (LACS). portlandpress.com Certain LACS enzymes show specificity for PUFAs; for instance, LuLACS8A from flax displays a preference for α-linolenic acid. portlandpress.com This newly formed α-linolenoyl-CoA can then be utilized by a specific DGAT enzyme (e.g., DGAT2) to acylate a DAG molecule, thereby channeling the PUFA into a TAG. portlandpress.com
The PDAT pathway offers a more direct, acyl-CoA-independent route. It can directly transfer a PUFA from the PC backbone to a DAG molecule, bypassing the need for de-acylation and re-activation. nih.govnih.gov The combined actions of these pathways ensure that PUFAs synthesized on membrane lipids are efficiently funneled into storage lipids.
Catabolic Pathways and Subsequent Metabolic Fates
The breakdown, or catabolism, of stored triacylglycerols like this compound is initiated when the body requires energy. libretexts.org This process begins with lipolysis, the enzymatic hydrolysis of the TAG molecule.
Lipases, such as lipoprotein lipase (B570770) in the bloodstream or hormone-sensitive lipase in adipose tissue, catalyze the cleavage of the ester bonds, releasing the three fatty acid chains and the glycerol backbone. libretexts.orglibretexts.org In the case of this compound, this yields one molecule of glycerol, one molecule of linoleic acid, and one molecule of α-linolenic acid.
The metabolic fates of these breakdown products are distinct:
Glycerol: The glycerol molecule is water-soluble and is transported via the bloodstream to the liver. libretexts.orgcuni.cz In the liver, it is phosphorylated by glycerol kinase to form glycerol-3-phosphate. This intermediate can then be oxidized to dihydroxyacetone phosphate (B84403) (DHAP), which enters the glycolytic or gluconeogenic pathways. libretexts.orgcuni.cz
Fatty Acids (Linoleic and α-Linolenic): The released free fatty acids, being nonpolar, are transported through the blood complexed with the protein albumin. cuni.cz They are delivered to various tissues, such as skeletal and cardiac muscle, where they are taken up by cells and transported into the mitochondria for energy production via β-oxidation. This process systematically breaks down the fatty acid chains into two-carbon acetyl-CoA units, which then enter the citric acid cycle to generate ATP. The oxidation of polyunsaturated fatty acids yields slightly less energy than that of their saturated counterparts because the existing double bonds mean that the initial FADH₂-producing acyl-CoA dehydrogenase step is bypassed for each double bond present. cuni.cz
Enzymatic Hydrolysis (Lipolysis) and Regiospecificity
The breakdown of triacylglycerols, a process known as lipolysis, is catalyzed by a class of enzymes called lipases. This process is not random; it is often characterized by a high degree of regiospecificity, meaning the enzymes selectively cleave fatty acids from specific positions on the glycerol backbone.
The hydrolysis of a TAG like 1-linoleoyl-3-linolenoyl-propanetriol typically occurs in a stepwise manner, primarily targeting the sn-1 and sn-3 positions. This is a characteristic feature of many digestive and metabolic lipases, such as pancreatic lipase. nih.govresearchgate.net The initial hydrolysis would yield a free fatty acid (linoleic acid from the sn-1 position or linolenic acid from the sn-3 position) and a diacylglycerol. Subsequent hydrolysis of the remaining ester bond at the other outer position would release another free fatty acid, leaving a 2-monoacylglycerol.
The specificity of lipases can be influenced by several factors, including the source of the lipase and the properties of the fatty acids themselves, such as chain length and degree of unsaturation. mdpi.com For instance, some lipases exhibit a preference for certain types of fatty acids. However, the primary determinant for many lipases involved in digestion and mobilization is the position of the fatty acid on the glycerol backbone. researchgate.net
Key Research Findings on Lipase Regiospecificity:
A study on the regiospecific analysis of triacylglycerols using a 1,3-specific lipase from Mucor miehei demonstrated a method to determine the fatty acid composition at the sn-1 and sn-3 positions. nih.govresearchgate.net This type of analysis is crucial for understanding the structure of complex TAGs. Research has also classified lipases into different groups based on their specificity: non-specific lipases that hydrolyze randomly, 1,3-specific lipases that target the outer positions, and fatty acid-specific lipases. researchgate.net The enzymatic synthesis of structured lipids often relies on the selection of a lipase with the desired regiospecificity to control the placement of fatty acids. researchgate.net
| Lipase Type | Action on this compound | Primary Products |
| 1,3-Specific Lipase | Hydrolyzes ester bonds at the sn-1 and sn-3 positions. | Linoleic acid, Linolenic acid, 2-Acylglycerol |
| Non-Specific Lipase | Randomly hydrolyzes ester bonds at all three positions. | Linoleic acid, Linolenic acid, Glycerol, various mono- and diacylglycerols |
Integration into Cellular Lipid Droplet Dynamics
Triacylglycerols, including this compound, are primarily stored within cells in specialized organelles called lipid droplets. nih.govresearchgate.net These dynamic structures consist of a neutral lipid core, composed mainly of TAGs and sterol esters, surrounded by a phospholipid monolayer embedded with various proteins. nih.gov
The biosynthesis of TAGs occurs in the endoplasmic reticulum (ER). cardiff.ac.uk The final and committed step in the primary pathway for TAG synthesis, the Kennedy pathway, is the acylation of a diacylglycerol, catalyzed by the enzyme acyl-CoA:diacylglycerol acyltransferase (DGAT). cardiff.ac.ukportlandpress.com The newly synthesized TAGs accumulate between the leaflets of the ER membrane, eventually budding off to form cytosolic lipid droplets. researchgate.net
The specific composition of the TAGs within a lipid droplet is determined by the substrate availability and the specificity of the enzymes involved in their synthesis. For the formation of 1-linoleoyl-3-linolenoyl-propanetriol, the DGAT enzyme would need to utilize a diacylglycerol precursor (likely containing linoleic acid at the sn-1 position) and an acyl-CoA donor (linolenoyl-CoA). Studies on DGAT enzymes from various sources have shown that they can exhibit distinct substrate preferences. For example, certain DGATs from flax have demonstrated a preference for α-linolenoyl-CoA, which would favor the incorporation of linolenic acid into the TAG molecule. portlandpress.com
Summary of Lipid Droplet Integration:
| Process | Description | Key Enzymes/Factors |
| Synthesis | Formation of TAGs in the ER and budding off as lipid droplets. | Acyl-CoA:diacylglycerol acyltransferase (DGAT) |
| Storage | Accumulation of TAGs within the neutral lipid core of the lipid droplet. | Lipid droplet-associated proteins |
| Mobilization | Hydrolysis of stored TAGs to release free fatty acids and glycerol. | Adipose triglyceride lipase (ATGL), Hormone-sensitive lipase (HSL), Monoglyceride lipase (MGL) |
Advanced Analytical Methodologies for Structural Elucidation and Quantification
Mass Spectrometry (MS) Approaches for Triacylglycerols
Mass spectrometry has become an indispensable tool for lipid analysis due to its high sensitivity and ability to provide detailed structural information. wustl.edu
Electrospray ionization (ESI) is a soft ionization technique widely used in lipidomics because it minimizes the structural disruption of TAG molecules. creative-proteomics.com ESI-MS is often coupled with tandem mass spectrometry (MS/MS or MSn) for in-depth structural analysis. youtube.com In this process, precursor ions of TAGs, often adducts with cations like ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺), are selected and fragmented through collision-induced dissociation (CID). nih.govmdpi.comresearchgate.net
The resulting product ions provide a wealth of structural information. For instance, the fragmentation of ammoniated TAGs typically yields diacylglycerol-like fragment ions ([M+NH₄-RCOONH₄]⁺) and acylium ions ([RCO]⁺), which help to identify the constituent fatty acids. researchgate.net The analysis of lithiated TAG adducts ([M+Li]⁺) is particularly informative, as their fragmentation yields ions from the neutral loss of a free fatty acid ([M+Li-RCOOH]⁺) and a lithium carboxylate ([M+Li-RCOOLi]⁺). nih.govnih.gov The number and intensity of these fragment ions can reveal the number of different fatty acyl chains present in the TAG molecule. nih.gov For a TAG with three different fatty acids, like 1-linoleoyl-3-linolenoyl-propanetriol, six distinct and intense fragment ions are expected in the product-ion mass spectrum of its lithiated adduct. nih.gov
The choice of cationizing agent can significantly influence the fragmentation pattern. While ammonium adducts are common in liquid chromatography-mass spectrometry (LC-MS) setups, lithium adducts often provide more informative spectra for structural elucidation. mdpi.comnih.gov The fragmentation patterns are also dependent on the collision energy used, which must be carefully optimized to obtain reproducible and quantifiable results. nih.gov
A significant challenge in TAG analysis is determining the specific position (sn-1, sn-2, or sn-3) of each fatty acid on the glycerol (B35011) backbone, a property known as regioisomerism. researchgate.netnih.gov Mass spectrometry, particularly tandem MS, offers powerful solutions to this challenge. The relative abundance of fragment ions produced during CID can be indicative of the fatty acid's position.
For ammoniated adducts, the neutral loss of a fatty acid from the sn-2 position is generally less favorable energetically than the loss from the sn-1 or sn-3 positions. researchgate.net This results in a lower intensity for the fragment ion corresponding to the loss of the sn-2 fatty acid, providing a key diagnostic clue. For example, in the analysis of 1-stearoyl-2-oleoyl-3-linoleoyl-glycerol, the neutral loss of oleic acid (from the sn-2 position) was observed to be less favorable. researchgate.net
When analyzing lithiated adducts ([M+Li]⁺), the relative intensities of the fragment ions corresponding to the loss of a free fatty acid ([M+Li-RCOOH]⁺) can also be used to assign positions. nih.gov Studies have shown that the loss of a fatty acid from the sn-1/3 positions is favored over the loss from the sn-2 position. acs.org Furthermore, the intensity of the fragment ion corresponding to the loss of a lithium carboxylate is typically more intense if the fatty acyl group is located at the sn-2 position. nih.gov
Advanced fragmentation techniques, such as electron-induced dissociation (EID), can also provide clear regioisomeric assignments by generating specific fragment ions that pinpoint the location of each acyl group. nih.gov These methods are crucial for distinguishing between isomers like 1-linoleoyl-2-palmitoyl-3-linolenoyl-glycerol and 1-linoleoyl-3-linolenoyl-2-palmitoyl-glycerol, which have identical mass but different biological properties and metabolic fates.
Table 1: Diagnostic MS/MS Fragment Ions for Triacylglycerol Regioisomer Analysis
| Precursor Ion | Fragmentation Principle | Diagnostic Observation | Reference |
|---|---|---|---|
| [M+NH₄]⁺ | Neutral loss of fatty acid (RCOOH) | Loss of the sn-2 fatty acid is less favorable (lower ion intensity) compared to sn-1/3. | researchgate.net |
| [M+Li]⁺ | Neutral loss of free fatty acid (RCOOH) | Preferential loss of fatty acids from sn-1/3 positions. | nih.govacs.org |
| [M+Li]⁺ | Neutral loss of lithium carboxylate (RCOOLi) | More intense loss if the fatty acyl group is at the sn-2 position. | nih.gov |
| [M+Na]⁺ | Formation of G-type and J-type ions | G-type ions contain fatty acids from sn-1/3 positions, while J-type ions contain the sn-2 fatty acid. | nih.gov |
Lipidomics aims to perform large-scale profiling and quantification of lipids in biological systems. nih.govnih.gov Mass spectrometry is the core analytical engine in most lipidomics workflows. wustl.edunih.gov These workflows typically involve lipid extraction from a biological sample (e.g., plasma, tissue), followed by analysis using either direct infusion MS (shotgun lipidomics) or, more commonly, LC-MS. creative-proteomics.comyoutube.comnih.gov
In the context of analyzing a specific compound like rac-1-Linoleoyl-3-linolenoyl-propanetriol within a complex mixture, an LC-MS-based approach is highly advantageous. youtube.com The chromatographic step separates the vast array of lipid species, reducing ion suppression effects and allowing for the detection of less abundant lipids. youtube.com Following separation, ESI-MS/MS is used for identification and quantification. creative-proteomics.com Targeted analysis, using techniques like multiple reaction monitoring (MRM) or multiple neutral loss scanning, can specifically search for the transitions expected from the fragmentation of the target TAG, enhancing sensitivity and specificity. nih.gov
These lipidomics workflows enable the comprehensive characterization of the entire TAG profile in a sample, providing not just the identity but also the relative or absolute amounts of each species. creative-proteomics.com This is critical for understanding how the lipidome, including specific TAGs, changes in response to physiological or pathological conditions.
Stable isotope tracing is a powerful technique used to study the dynamics of metabolic pathways in vivo. nih.govnih.govbioscientifica.com By introducing molecules labeled with heavy isotopes (e.g., ¹³C or ²H) into a biological system, researchers can track the atoms as they are incorporated into various metabolites over time. mdpi.com This provides a direct measure of metabolic flux—the rate of turnover of molecules through a metabolic pathway. nih.gov
To study the metabolism of TAGs like 1-linoleoyl-3-linolenoyl-propanetriol, one could administer a ¹³C-labeled precursor, such as ¹³C-linoleic acid or ¹³C-α-linolenic acid. nih.govoup.com The rate of appearance of the ¹³C label in the target TAG and other lipid species can then be monitored by mass spectrometry. nih.govosti.gov This allows for the quantification of the rates of synthesis, breakdown (lipolysis), and interconversion of different lipid molecules. metsol.com
For example, studies have used ¹³C-labeled fatty acids to investigate how they are incorporated into different lipid classes in human placental explants, revealing that the metabolic partitioning is dependent on the specific fatty acid. oup.comresearchgate.net This approach can also elucidate the origin of fatty acids in TAGs, distinguishing between those from de novo synthesis and those recycled from existing membrane lipids. nih.govosti.gov Stable isotope tracing is an invaluable tool for understanding the dynamic processes of TAG metabolism, providing insights that cannot be obtained from static concentration measurements alone. bioscientifica.com
Advanced Chromatographic Separation Techniques
While mass spectrometry provides structural data, its power is greatly enhanced when coupled with a high-resolution separation technique. For the analysis of complex TAG mixtures, chromatography is essential to resolve isomers that are indistinguishable by mass alone.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the separation of TAGs. aocs.org In RP-HPLC, TAGs are typically separated based on their equivalent carbon number (ECN), which is a function of the total number of carbons in the fatty acyl chains and the total number of double bonds. researchgate.netacs.org
Crucially, under optimized conditions, RP-HPLC can resolve positional isomers (regioisomers). researchgate.netnih.gov The retention of TAG regioisomers on a C18 column is influenced by the position of the unsaturated fatty acids. Generally, isomers with an unsaturated fatty acid at the sn-2 position elute earlier than isomers where the same unsaturated fatty acid is at the sn-1 or sn-3 position. nih.gov Therefore, for a pair of regioisomers such as 1-palmitoyl-2-oleoyl-3-stearoyl-glycerol (POS) and 1,2-dioleoyl-3-stearoyl-glycerol (OOS), the former would be retained less strongly. The resolution between such isomers improves with an increasing number of double bonds in the acyl chains and can be fine-tuned by adjusting the mobile phase composition and column temperature. researchgate.netnih.gov
The combination of RP-HPLC with MS provides a powerful two-dimensional analysis, where the retention time provides one level of identification and the mass spectrum provides another, enabling the confident characterization of specific TAGs like 1-linoleoyl-3-linolenoyl-propanetriol even in highly complex natural extracts. nih.gov
Table 2: RP-HPLC Elution Behavior of Triacylglycerol Regioisomers
| Regioisomer Pair Example | General Elution Order | Reasoning | Reference |
|---|---|---|---|
| XUY vs. XYU (where U is an unsaturated fatty acid) | XUY (U at sn-2) elutes before XYU (U at sn-1/3) | The molecule with the unsaturated acyl residue in the sn-2 position is less retained on the reversed-phase column. | nih.gov |
| POP vs. PPO (P=Palmitic, O=Oleic) | PPO elutes before POP | The isomer with the unsaturated acyl residue (Oleic) in the sn-2 position (POP) is retained more strongly. | nih.gov |
| PLP vs. PPL (L=Linoleic) | PPL elutes before PLP | The isomer with the unsaturated acyl residue (Linoleic) in the sn-2 position (PLP) is retained more strongly. | nih.gov |
Supercritical Fluid Chromatography (SFC) in Mixed Glycerolipid Analysis
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of triacylglycerols (TAGs), the primary components of natural oils and fats. shimadzu.com Its utility stems from the use of a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. shimadzu.comnih.gov This fluid state, achieved above a critical temperature (31°C) and pressure (74 bar), endows the mobile phase with properties intermediate between a gas and a liquid: low viscosity and high diffusivity similar to a gas, and a density and solvating power akin to a liquid. nih.gov These characteristics result in high separation efficiency, rapid analysis times, and a significant reduction in the consumption of organic solvents compared to traditional High-Performance Liquid Chromatography (HPLC). shimadzu.comnih.gov
In the context of mixed glycerolipid analysis, including the separation of isomers like this compound, SFC offers distinct advantages. The technique is particularly well-suited for separating non-polar and mid-polar compounds such as lipids. nih.govmdpi.com The separation of TAGs in SFC can be finely tuned by modifying several key parameters, including the composition of the mobile phase, the type of stationary phase, the column temperature, and the back pressure. shimadzu.comyoutube.com An organic solvent, referred to as a "modifier" (e.g., methanol, acetonitrile), is often mixed with the supercritical CO₂ to adjust the mobile phase's polarity, which helps in optimizing the elution and separation of different lipid classes. shimadzu.comyoutube.com
The choice of the chromatographic column (stationary phase) is critical. For separating complex TAG mixtures, reversed-phase columns such as those with C18 bonded silica (B1680970) are frequently employed, which separate lipids based on their partition number and degree of unsaturation. nih.govacs.org For achieving class-specific separations or distinguishing between positional isomers, more polar stationary phases like diethylamine (B46881) (DEA) or ethylene-bridged hybrid (BEH) silica are effective. nih.govnih.gov Furthermore, chiral stationary phases can be utilized to resolve enantiomeric forms of diacylglycerols and triacylglycerols. youtube.comresearchgate.net When coupled with Mass Spectrometry (SFC-MS), the technique allows for confident identification of the eluting compounds. The MS detector can identify TAG species by observing the neutral loss of specific fatty acid chains from the parent molecule. shimadzu.com
Table 1: Representative SFC Parameters for Triacylglycerol Analysis This table presents a summary of typical conditions used in SFC for the analysis of glycerolipids, based on findings from multiple research studies.
| Parameter | Condition | Purpose/Effect | Source(s) |
| Column | Ethylene-Bridged Hybrid (BEH), C18, Diethylamine (DEA) | Provides selectivity for lipid classes and isomers. C18 separates by hydrophobicity. | acs.orgnih.govnih.gov |
| Mobile Phase | Supercritical CO₂ with a modifier (e.g., Methanol, Acetonitrile) | CO₂ is the primary solvent; the modifier adjusts polarity and elution strength. | shimadzu.comyoutube.com |
| Modifier Gradient | e.g., 1% to 65% Methanol/Water over ~10-15 min | Optimizes the separation of a wide range of lipid polarities in a single run. | nih.govnih.gov |
| Column Temp. | 25 - 50°C | Affects fluid density and analyte solubility, influencing retention and selectivity. | shimadzu.comnih.gov |
| Back Pressure | 10 - 15 MPa (1500 - 2200 psi) | Controls the density of the supercritical fluid, directly impacting retention times. | shimadzu.comnih.gov |
| Detector | Mass Spectrometry (MS), Charged Aerosol Detector (CAD) | MS provides structural identification; CAD offers universal response for quantification. | shimadzu.comnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive tool for the detailed structural elucidation of glycerolipids in solution. nih.govnih.gov It provides comprehensive information on the fatty acid composition, their specific placement on the glycerol backbone (stereochemistry), and the three-dimensional arrangement of the molecule (conformation). nih.govmdpi.comnih.gov Both ¹H and ¹³C-NMR are employed to gain a complete picture of the molecule's structure. nih.gov
In ¹H-NMR spectroscopy, the high natural abundance and sensitivity of the proton nucleus allow for rapid analysis. nih.gov The spectrum of a triacylglycerol like this compound displays distinct signals corresponding to different types of protons. Key regions include the olefinic protons of the double bonds (δ ≈ 5.3-5.4 ppm) and the protons of the glycerol moiety (δ ≈ 4.1-5.3 ppm). nih.govresearchgate.net The protons on the methylene (B1212753) groups adjacent to the double bonds (allylic protons) and those adjacent to the carbonyl group (α-CH₂) also give characteristic signals around δ ≈ 2.8 ppm and δ ≈ 2.3 ppm, respectively. nih.gov The relative integrals of these signals can be used to quantify the different types of fatty acids present. nih.gov
¹³C-NMR spectroscopy, though less sensitive due to the low natural abundance of the ¹³C isotope, offers critical information for determining the positional distribution of fatty acids on the glycerol backbone. nih.govnih.gov The chemical shifts of the carbonyl carbons (C=O) are particularly informative; a fatty acid at the internal sn-2 position exhibits a carbonyl resonance at a slightly different chemical shift (e.g., δ ≈ 172.7 ppm) compared to those at the external sn-1 and sn-3 positions (e.g., δ ≈ 173.1 ppm). researchgate.net Similarly, the signals for the glycerol backbone carbons (sn-1, sn-2, sn-3) are resolved, and their precise chemical shifts are dependent on the nature of the esterified fatty acids, confirming their specific locations.
Beyond structural determination, NMR is used to investigate the molecule's preferred conformation in solution, particularly the rotational isomerism of the glycerol backbone. mdpi.comnih.gov Through a Karplus analysis, which correlates the observed three-bond proton-proton coupling constants (³J-coupling) to the dihedral angle between the protons, the populations of the different staggered rotamers (gauche and trans) can be determined. nih.gov This analysis provides insight into the spatial orientation of the fatty acyl chains relative to each other, which is crucial for understanding the physical properties of the lipid. mdpi.comacs.org
Table 2: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table summarizes key NMR signal assignments for the structural components of the target diacylglycerol, compiled from literature data on similar lipid structures. The values are approximate and can vary slightly based on solvent and experimental conditions.
| Functional Group | Atom | Approximate Chemical Shift (ppm) | Source(s) |
| Glycerol Backbone | CH₂ (sn-1, sn-3) | ¹H: 4.1-4.3; ¹³C: ~62.0 | nih.govresearchgate.net |
| CH (sn-2) | ¹H: ~5.3; ¹³C: ~69.0 | nih.govresearchgate.net | |
| Ester Linkage | C=O (sn-1, sn-3) | ¹³C: ~173.1 | researchgate.netyoutube.com |
| Linoleoyl Chain | =CH (Olefinic) | ¹H: ~5.35; ¹³C: ~128-130 | nih.govresearchgate.net |
| =CH-CH₂ -CH= (Bis-allylic) | ¹H: ~2.77; ¹³C: ~25.6 | nih.gov | |
| -CH₂ -C=O (α-methylene) | ¹H: ~2.30; ¹³C: ~34.0 | nih.gov | |
| Linolenoyl Chain | =CH (Olefinic) | ¹H: ~5.35; ¹³C: ~127-132 | nih.govresearchgate.net |
| =CH-CH₂ -CH= (Bis-allylic) | ¹H: ~2.80; ¹³C: ~25.5 | nih.gov | |
| -CH₂ -C=O (α-methylene) | ¹H: ~2.30; ¹³C: ~34.1 | nih.gov | |
| CH₃ -Terminal | ¹H: ~0.97; ¹³C: ~14.3 | nih.gov |
Chemical and Enzymatic Synthesis Strategies
Regioselective and Stereoselective Synthesis of Mixed Triacylglycerols
The synthesis of structured lipids like 1,3-diacylglycerols and specific mixed triacylglycerols is crucial for creating products with enhanced nutritional or functional properties. nih.gov These are triacylglycerols that have been tailor-made by modifying the fatty acid composition and their specific placement on the glycerol (B35011) moiety. nih.gov The primary challenge lies in controlling the esterification at the sn-1, sn-2, and sn-3 positions of the glycerol backbone.
Enzymatic approaches, particularly those employing lipases, are favored over purely chemical methods due to their high specificity, milder reaction conditions, and the reduction of unwanted by-products. nih.govnih.gov Lipases, a class of hydrolases, can catalyze both hydrolysis and esterification reactions. nih.gov For the synthesis of structured TAGs like 1-linoleoyl-3-linolenoyl-propanetriol, sn-1,3-regiospecific lipases are particularly valuable. nih.govmdpi.com These enzymes preferentially catalyze reactions at the outer sn-1 and sn-3 positions of the glycerol backbone, leaving the sn-2 position intact. nih.gov Lipases from sources such as Rhizomucor miehei (Lipozyme RM IM) and Thermomyces lanuginosa (Lipozyme TL IM) are well-documented for their sn-1,3 positional specificity and are widely used in the synthesis of structured lipids. nih.govmdpi.comresearchgate.net
The synthesis can be achieved through several enzymatic reactions, including:
Acidolysis: The reaction between a triacylglycerol and a free fatty acid, which is one of the most common methods for producing medium-long-medium (MLM) type structured lipids. nih.gov
Interesterification: The exchange of fatty acids between two different triacylglycerols. rmit.edu.vnnih.gov This process involves cleaving the ester bonds and allowing the liberated fatty acids to redistribute among the glycerol backbones. nih.gov
Direct Esterification: The reaction of glycerol or partial glycerides (mono- or diacylglycerols) with free fatty acids. researchgate.netdss.go.thmdpi.com To drive the reaction equilibrium towards synthesis, water, a by-product of esterification, must be removed, often by applying a vacuum. researchgate.netmdpi.comresearchgate.net
In a typical synthesis of a 1,3-disubstituted TAG, an sn-1,3-regiospecific lipase (B570770) is used to esterify glycerol with the desired fatty acids. dss.go.th However, a significant challenge in these reactions is acyl migration, where a fatty acid chain moves from one position on the glycerol backbone to another (e.g., from sn-1 to sn-2), leading to a mixture of isomers. mdpi.com Reaction conditions such as temperature, reaction time, and water content can influence the rate of acyl migration. mdpi.com
To synthesize a specific isomer like 1-linoleoyl-3-linolenoyl-propanetriol, a multi-step chemoenzymatic approach is often necessary to ensure that linoleic acid is placed at the sn-1 position and linolenic acid is at the sn-3 position.
A plausible synthetic route could involve the following steps:
Enzymatic Acylation: Start with a selective enzymatic acylation of glycerol at the sn-1 position with linoleic acid using a specific lipase.
Protection: The remaining hydroxyl groups at the sn-2 and sn-3 positions are then protected using chemical methods to prevent further reaction.
Deprotection: A selective deprotection of the sn-3 position is performed.
Second Acylation: The exposed sn-3 hydroxyl group is then acylated with linolenic acid, either chemically or enzymatically.
Final Deprotection: The protecting group at the sn-2 position is removed to yield the final product.
Alternatively, direct esterification of glycerol with a mixture of linoleic and linolenic acids using an sn-1,3-specific lipase can be employed. researchgate.net This method, however, will produce a statistical mixture of products, including 1,3-dilinoleoyl-glycerol, 1,3-dilinolenoyl-glycerol, and the desired 1-linoleoyl-3-linolenoyl-glycerol. Subsequent purification, for instance by molecular distillation or chromatography, is required to isolate the target compound. mdpi.comnih.gov
The synthesis of 1,3-diacylglycerols (DAGs) is a critical intermediate step. For example, 1,3-dilinolein (B586039) has been synthesized with a yield of 74.3% by the direct esterification of glycerol and linoleic acid in a solvent-free system using Rhizomucor miehei lipase. dss.go.th This 1,3-DAG can then be used as a precursor for synthesizing a structured TAG. dss.go.th
During the synthesis of mixed triacylglycerols, diacylglycerols (DAGs) are key intermediates. acs.org The analysis and purification of these intermediates are complicated by their relatively low ionization efficiency in mass spectrometry and the potential for acyl migration between the sn-1(3) and sn-2 positions. frontiersin.orgnih.gov To overcome these issues, derivatization of the free hydroxyl group is a common strategy. This chemical modification enhances analytical detection and prevents isomerization. nih.gov
Several derivatization techniques are employed for DAG analysis:
Urethane (B1682113) Derivatives: Reacting the DAG with an isocyanate, such as 2,4-difluorophenyl isocyanate, forms a stable 2,4-difluorophenyl urethane (DFPU) derivative. This technique not only prevents acyl migration but also introduces a tag that allows for sensitive detection by mass spectrometry. nih.gov
Tertiary Amine Introduction: To enhance ionization efficiency in positive-ion electrospray ionization mass spectrometry (ESI-MS), a tertiary amine can be introduced via esterification. acs.org A common method involves reacting the DAG with N,N-dimethylglycine (DMG) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). frontiersin.orgacs.orgnih.gov
Betainyl Chloride Derivatization: Another approach is to react the DAG with N-chlorobetainyl chloride in the presence of pyridine, which also introduces a charged group for improved mass spectrometric analysis. acs.org
Bromination: For certain analytical or synthetic purposes, brominated derivatives can be prepared. Bromohydrins can be synthesized from alkenes (present in the unsaturated fatty acid chains) by reacting them with reagents like N-bromosuccinimide (NBS) or a bromide-bromate mixture. chemindigest.com
Table 1: Derivatization Techniques for Diacylglycerol Intermediates
| Derivatization Reagent | Purpose | Analytical Method | Reference |
|---|---|---|---|
| 2,4-Difluorophenyl isocyanate | Prevent acyl migration, improve sensitivity | Normal-Phase LC-ESI-MS/MS | nih.gov |
| N,N-Dimethylglycine (DMG) / EDC / DMAP | Enhance ionization efficiency | Positive-ion ESI-MS | frontiersin.orgacs.orgnih.gov |
| N-chlorobetainyl chloride / Pyridine | Introduce fixed charge for quantification | ESI-MS | acs.org |
| Bromide-Bromate Solution | Create brominated derivatives for specific applications | Various | chemindigest.com |
Preparation of Isotopically Labeled Analogues for Biochemical Studies
To trace the metabolic fate of rac-1-Linoleoyl-3-linolenoyl-propanetriol in vivo, isotopically labeled analogues are indispensable tools. researchgate.netnih.gov Stable isotopes, particularly deuterium (B1214612) (²H or D), are commonly used. nih.gov The synthesis of a labeled version of the target TAG requires the initial preparation of labeled fatty acids, which are then incorporated into the glycerol backbone using the chemoenzymatic strategies described previously.
The synthesis of deuterated linoleic and linolenic acids has been achieved through various methods. For instance, a protocol for the controlled tetradeuteration of straight-chain fatty acids at the α- and β-positions has been developed. nih.gov This allows for the creation of standards that can be used for accurate quantification in LC-MS/MS analysis. nih.gov Other research has focused on synthesizing fully deuterated γ-linolenic acid to study its metabolism and cytotoxicity. rsc.org The use of deuterium-labeled linoleic and linolenic acids in human studies allows for the estimation of their conversion rates to longer-chain polyunsaturated fatty acids. researchgate.net
A general approach to preparing labeled this compound would be:
Synthesize or procure deuterated linoleic acid (e.g., linoleic acid-d₄) and/or deuterated linolenic acid. nih.gov
Use these labeled fatty acids as substrates in an enzymatic esterification or interesterification reaction with glycerol or a suitable TAG precursor, catalyzed by an sn-1,3-regiospecific lipase. nih.gov
Purify the resulting labeled TAG mixture to isolate the desired 1-(labeled-linoleoyl)-3-(labeled-linolenoyl)-propanetriol isomer.
These labeled TAGs can then be administered in metabolic studies, and their absorption, distribution, and conversion into other lipids can be tracked using mass spectrometry. researchgate.netnih.gov
Synthesis of Structural Variants for Mechanistic Probes
The synthesis of structural variants of this compound is a powerful strategy for probing the mechanisms of lipid metabolism and the structure-function relationships of enzymes involved in TAG synthesis and breakdown. nih.gov These variants, often categorized under the broad term "structured lipids," can be designed with specific alterations to the fatty acid chains or their positions on the glycerol backbone. nih.govnih.gov
For example, to investigate the substrate specificity of diacylglycerol acyltransferase (DGAT), the enzyme that catalyzes the final step of TAG synthesis, variants of the target molecule could be synthesized with different fatty acids. nih.govnih.govnih.gov Studies have shown that DGAT activity is often optimal with long-chain unsaturated acyl-CoAs and diacylglycerols containing long acyl chains. nih.gov
Examples of structural variants and their applications include:
Altered Chain Length: Replacing linoleic acid (C18:2) or linolenic acid (C18:3) with medium-chain fatty acids (MCFAs, C6-C12) to study how chain length affects enzyme recognition and the physicochemical properties of the resulting TAG. mdpi.commdpi.com
Altered Saturation: Using saturated fatty acids (e.g., palmitic acid) or monounsaturated fatty acids (e.g., oleic acid) in place of the polyunsaturated linoleic or linolenic acids to examine the role of double bonds in substrate binding and metabolic processing. nih.gov
Positional Isomers: Synthesizing the sn-2-linoleoyl-3-linolenoyl isomer to compare its metabolic processing against the sn-1,3 substituted variant, providing insight into the stereospecificity of lipases and other metabolic enzymes. nih.gov
Unusual Fatty Acids: Incorporating unusual fatty acids, such as those with hydroxyl groups, into the TAG structure to probe the limits of the metabolic machinery and identify potential bottlenecks in biosynthetic pathways. nih.govnih.gov
These synthetic structural probes are crucial for understanding the complex regulation of lipid storage and mobilization, and for identifying the specific roles of different enzymes in lipid metabolism. nih.govrupress.org
Biological Roles and Molecular Mechanisms in Cellular Contexts
Role in Cellular Lipid Homeostasis and Energetic Reserve
Triacylglycerols are the primary form of energy storage in eukaryotic cells. nih.gov rac-1-Linoleoyl-3-linolenoyl-propanetriol, as a TAG, is a highly concentrated reservoir of metabolic energy. The constituent fatty acids, linoleic acid (an omega-6 fatty acid) and α-linolenic acid (an omega-3 fatty acid), are energy-rich molecules that can be liberated to fuel cellular activities through β-oxidation. mdpi.com In times of energy surplus, these fatty acids are esterified to a glycerol (B35011) backbone and stored within lipid droplets, effectively sequestering them to prevent potential cellular toxicity from high concentrations of free fatty acids. nih.govnih.gov
Conversely, during periods of high energy demand or nutrient deprivation, cellular lipases are activated to hydrolyze stored TAGs, releasing glycerol and free fatty acids into the bloodstream or cytosol. libretexts.org These fatty acids are then transported to mitochondria where they undergo β-oxidation to generate acetyl-CoA, which subsequently enters the citric acid cycle to produce ATP. libretexts.org This dynamic cycle of TAG synthesis (lipogenesis) and breakdown (lipolysis) is central to maintaining cellular lipid homeostasis and ensuring a continuous energy supply for vital cellular functions. nih.govyoutube.com The regulation of these pathways is tightly controlled by hormones such as insulin (B600854), which promotes TAG synthesis and storage, and glucagon (B607659) and epinephrine, which stimulate lipolysis. youtube.com
The balance between the storage and mobilization of fatty acids from TAGs like this compound is crucial for cellular health. Dysregulation of lipid homeostasis can lead to cellular stress and is associated with various metabolic conditions. nih.gov
Participation in Lipid Droplet Biogenesis and Turnover
Lipid droplets (LDs) are ubiquitous cellular organelles dedicated to the storage of neutral lipids, primarily triacylglycerols and steryl esters. researchgate.netnih.gov The synthesis of TAGs, including this compound, is intrinsically linked to the formation, or biogenesis, of these droplets. The process begins in the endoplasmic reticulum (ER), where TAGs are synthesized and accumulate between the leaflets of the ER membrane. nih.govresearchgate.net As the TAG core expands, it buds off from the ER, enveloped by a phospholipid monolayer derived from the cytosolic side of the ER membrane. researchgate.netlibretexts.org
The size and number of lipid droplets within a cell are dynamic, reflecting the balance between TAG synthesis and breakdown (turnover). nih.govnih.gov During periods of energy surplus, increased TAG synthesis leads to the growth and proliferation of lipid droplets. nih.gov Conversely, when energy is required, lipases are recruited to the surface of lipid droplets to hydrolyze the stored TAGs, leading to a reduction in LD size and number. libretexts.orgnih.gov Therefore, this compound directly contributes to the core content of lipid droplets and is a key player in their dynamic lifecycle. researchgate.net Studies have shown that the synthesis of both triacylglycerols and steryl esters is essential for efficient autophagy, a cellular degradation process, highlighting the importance of lipid droplet dynamics. nih.gov
Precursor Functions in Intracellular Signaling Cascades
Beyond its role in energy storage, this compound and its metabolic derivatives are involved in complex intracellular signaling pathways.
Upon hydrolysis by cellular lipases, this compound releases its constituent fatty acids: linoleic acid (LA) and α-linolenic acid (ALA). libretexts.org Both LA and ALA are essential polyunsaturated fatty acids that serve as precursors for the synthesis of a variety of bioactive signaling molecules.
Linoleic Acid (LA) Metabolism: LA is the parent compound of the omega-6 fatty acid family. It can be metabolized through a series of desaturation and elongation reactions to produce arachidonic acid (AA). nih.govnews-medical.net AA is a key precursor for the synthesis of eicosanoids, including prostaglandins (B1171923) and thromboxanes, which are involved in processes such as inflammation and blood clotting. news-medical.net
α-Linolenic Acid (ALA) Metabolism: ALA is the precursor for the omega-3 series of fatty acids. reactome.org It is converted to longer-chain, more unsaturated fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). mdpi.comnih.gov These omega-3 fatty acids are known to have anti-inflammatory properties and are precursors to pro-resolving mediators. mdpi.comresearchgate.net
The metabolic pathways for these fatty acids occur primarily in the endoplasmic reticulum. nih.govreactome.org The balance between the omega-6 and omega-3 pathways, influenced by the relative availability of LA and ALA from sources like this compound, is critical for regulating cellular responses.
The breakdown of this compound does not always proceed to completion, yielding diacylglycerol (DAG) and a free fatty acid. This resulting 1-linoleoyl-glycerol or 3-linolenoyl-glycerol moiety can act as a second messenger in cellular signaling. Specifically, DAG is a well-established activator of Protein Kinase C (PKC) isoforms. nih.govtandfonline.comnih.gov
Generated at the cell membrane, DAG recruits PKC from the cytosol and activates it. tandfonline.comnih.gov Activated PKC can then phosphorylate a wide range of downstream protein targets, thereby influencing numerous cellular processes, including cell growth, proliferation, and apoptosis. nih.govyoutube.com The accumulation of DAG and subsequent aberrant activation of certain PKC isoforms has been implicated in the development of insulin resistance. pnas.orgresearchgate.netnih.gov For instance, activated PKC can phosphorylate the insulin receptor, thereby inhibiting insulin signaling. nih.gov
| Component | Function | Cellular Location | Reference |
|---|---|---|---|
| Diacylglycerol (DAG) | Second messenger that activates Protein Kinase C (PKC) | Cellular membranes (plasma membrane, ER, Golgi) | tandfonline.comnih.gov |
| Protein Kinase C (PKC) | Phosphorylates target proteins to regulate various cellular processes | Cytosol (inactive), Cellular membranes (active) | nih.govtandfonline.com |
| Mechanism | DAG generation leads to the recruitment and activation of PKC at the membrane, initiating downstream signaling cascades. | tandfonline.comnih.gov |
Integration into Cellular Membranes and Lipid Compartmentalization
While the bulk of cellular triacylglycerols like this compound are stored in lipid droplets, evidence suggests that TAGs can also be minor but functionally significant components of cellular membranes. nih.gov The presence of TAGs within membranes can influence the biophysical properties of the lipid bilayer, potentially creating transient non-bilayer domains that are important for specific cellular events. nih.gov
The synthesis of TAGs is compartmentalized within the cell. The primary site is the endoplasmic reticulum, but studies have also shown that TAG synthesis can occur at the inner nuclear membrane. nih.govyoutube.com This compartmentalized synthesis may be linked to the remodeling of the nuclear membrane and maintaining its integrity. nih.gov Furthermore, there is a dynamic flux of fatty acids between membrane lipids and the TAG pool. oup.com During periods of stress, such as nutrient deprivation, fatty acids from membrane lipids can be incorporated into TAGs for storage. nih.govoup.com Conversely, upon recovery, fatty acids from TAGs can be used to resynthesize membrane lipids, highlighting the integrated nature of TAG and membrane lipid metabolism. oup.com
Molecular Interactions with Lipid-Binding Proteins
The transport and trafficking of hydrophobic molecules like the constituent fatty acids of this compound through the aqueous environment of the cytoplasm are facilitated by a family of intracellular lipid-binding proteins (iLBPs). nih.govebi.ac.uk These small, soluble proteins bind to fatty acids and other lipophilic ligands with high affinity, effectively solubilizing them and directing them to specific cellular compartments for metabolism or storage. nih.govnih.govunl.edu
While direct binding of the entire this compound molecule to iLBPs is less characterized, the fatty acids released upon its hydrolysis are key ligands for these proteins. unl.edu For example, fatty acid-binding proteins (FABPs), a subfamily of iLBPs, play a crucial role in the uptake and intracellular transport of long-chain fatty acids like linoleic and α-linolenic acid. ebi.ac.ukunl.edu By binding to these fatty acids, FABPs can channel them towards enzymes involved in their metabolic pathways or towards the machinery for TAG synthesis. nih.gov The expression of some iLBP genes is even regulated by the concentration of fatty acids, allowing cells to adapt to changes in lipid availability. nih.govunl.edu
| Protein Family | Ligands | Function | Reference |
|---|---|---|---|
| Intracellular Lipid-Binding Proteins (iLBPs) | Fatty acids, retinoids, and other hydrophobic molecules | Solubilize and traffic lipophilic ligands within the cell | nih.govebi.ac.uk |
| Fatty Acid-Binding Proteins (FABPs) | Long-chain fatty acids (e.g., linoleic acid, α-linolenic acid) | Facilitate fatty acid uptake, intracellular transport, and targeting to metabolic pathways | ebi.ac.ukunl.edu |
Comparative Investigations and Structural Functional Relationships
Comparative Analysis with Simple and Other Mixed Triacylglycerols
Acylglycerols are broadly categorized as simple or mixed. Simple triacylglycerols (TAGs) contain three identical fatty acid chains, whereas mixed acylglycerols, such as rac-1-Linoleoyl-3-linolenoyl-propanetriol, are esterified with two or more different fatty acids. youtube.comchegg.com This compositional difference leads to significant variations in their physicochemical and biological properties.
Simple TAGs, having a homogenous fatty acid composition, tend to have more uniform, ordered crystal structures and sharper melting points. nih.gov In contrast, the heterogeneity of mixed acylglycerols introduces complexity in molecular packing, resulting in less ordered crystal lattices and typically lower melting points. nih.govresearchgate.net
The subject compound, this compound, is a 1,3-diacylglycerol (1,3-DAG), which distinguishes it structurally from triacylglycerols (TAGs) that have fatty acids esterified at all three positions of the glycerol (B35011) backbone. vedantu.com This fundamental difference—the absence of a fatty acid at the sn-2 position—profoundly affects its physical properties and, as discussed later, its interaction with metabolic enzymes. The presence of two highly unsaturated fatty acids, linoleic acid (an omega-6 fatty acid) and α-linolenic acid (an omega-3 fatty acid), ensures that it is liquid at room temperature.
Table 1: Comparative Properties of Simple vs. Mixed Acylglycerols
| Characteristic | Simple Triacylglycerol (e.g., Trilinolein) | Mixed Triacylglycerol (e.g., 1-Palmitoyl-2-oleoyl-3-stearoyl-glycerol) | This compound (a 1,3-Diacylglycerol) |
|---|---|---|---|
| Fatty Acid Composition | Homogeneous (three molecules of linoleic acid). | Heterogeneous (palmitic, oleic, and stearic acids). youtube.com | Heterogeneous (one molecule of linoleic acid, one molecule of α-linolenic acid). |
| Glycerol Positions Occupied | sn-1, sn-2, sn-3. | sn-1, sn-2, sn-3. | sn-1 and sn-3. |
| Structural Uniformity | High; molecules are identical. | Low; potential for numerous positional isomers. nih.gov | Moderate; exists as a racemic mixture of two enantiomers. |
| Physical Properties | More ordered crystalline structure, defined melting point. nih.gov | Less ordered packing, broader melting range. researchgate.net | Liquid at physiological temperatures due to high unsaturation; lacks a fatty acid at sn-2. |
Influence of Fatty Acyl Composition and Positional Isomerism on Enzymatic Processing and Metabolic Fates
The digestion of dietary lipids is primarily carried out by lipases in the gastrointestinal tract, which exhibit positional specificity. Pancreatic lipase (B570770), the main enzyme for fat digestion, preferentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions of triacylglycerols. researchgate.netmdpi.com This process releases free fatty acids (FFAs) from these outer positions, yielding a 2-monoacylglycerol (2-MAG) as a primary product. nih.govproquest.com
The enzymatic processing of this compound differs significantly from that of a typical TAG because its sn-2 position is unoccupied. When pancreatic lipase acts on this 1,3-diacylglycerol, it will cleave the ester bonds at both the sn-1 and sn-3 positions. This action releases linoleic acid and α-linolenic acid as FFAs, and the remaining molecule is free glycerol. pressbooks.pub
This distinction in digestive end-products has important metabolic consequences:
Absorption: While the FFAs from both TAG and DAG digestion are absorbed by intestinal cells, the fate of the glycerol backbone differs. The 2-MAGs produced from TAG digestion are efficiently absorbed and serve as a primary substrate for the re-synthesis of TAGs within the enterocytes. proquest.communi.cz In contrast, the free glycerol from the digestion of the subject 1,3-DAG is absorbed but enters different metabolic pathways; it can be transported to the liver to be used in glycolysis or gluconeogenesis. libretexts.org
Metabolic Fates: The released linoleic and α-linolenic acids are essential polyunsaturated fatty acids that the body cannot synthesize. Once absorbed, they are activated to their CoA esters and can be either re-esterified into new complex lipids or undergo β-oxidation to produce energy. muni.cz
The specific composition of fatty acids—linoleic (18:2n-6) and α-linolenic (18:3n-3)—is also metabolically significant as they are precursors to distinct families of signaling molecules (eicosanoids and docosanoids) that modulate inflammation and other physiological processes.
Table 2: Enzymatic Processing and Metabolic Fates of 1,3-Diacylglycerol vs. Triacylglycerol
| Process | Typical Mixed Triacylglycerol (TAG) | This compound (1,3-DAG) |
|---|---|---|
| Primary Digestive Enzyme | Pancreatic Lipase. researchgate.net | Pancreatic Lipase. |
| Enzymatic Action | Hydrolysis of ester bonds at sn-1 and sn-3 positions. mdpi.com | Hydrolysis of ester bonds at sn-1 and sn-3 positions. |
| Primary Digestion Products | Two Free Fatty Acids (from sn-1/3) and one 2-Monoacylglycerol (2-MAG). nih.gov | Two Free Fatty Acids (Linoleic and α-Linolenic Acid) and Glycerol. pressbooks.pub |
| Metabolic Fate of Backbone | 2-MAG is absorbed and used for TAG re-synthesis in enterocytes. proquest.communi.cz | Glycerol is absorbed and enters glycolysis/gluconeogenesis in the liver. libretexts.org |
| Metabolic Fate of Fatty Acids | Absorbed and utilized for energy (β-oxidation) or re-esterification. muni.cz | Absorbed and utilized for energy, re-esterification, or as precursors for signaling molecules. |
Emerging Research Avenues and Methodological Advancements
Advanced Lipidomics Applications for Comprehensive Triacylglycerol Profiling
The immense structural diversity of triacylglycerols, which function as crucial energy storage molecules, presents a significant analytical challenge. nih.gov Modern lipidomics, however, has risen to this challenge by providing powerful tools for detailed TAG profiling. Mass spectrometry (MS) is the core technology in this endeavor due to its exceptional sensitivity and specificity. nih.gov
Advanced lipidomics approaches are generally categorized into two main types: those based on liquid chromatography-mass spectrometry (LC-MS) and "shotgun lipidomics," which involves direct infusion into the mass spectrometer. nih.gov LC-based methods reduce sample complexity through chromatographic separation before MS analysis, adding retention time as an extra dimension for more confident lipid identification. nih.gov Reversed-phase liquid chromatography (RPLC) is a common technique used for separating TAG species. nih.govnih.gov
To overcome the limitations of standard MS2 analysis, which often identifies only one of the three fatty acids in a TAG, more sophisticated methods have been developed. nih.gov One such method is a targeted MS-based approach that combines multiple reaction monitoring (MRM) with multiple-stage mass spectrometry (MS³). This technique, referred to as TriP-MS3, allows for the automated screening of thousands of TAG species with high reproducibility and accuracy. nih.gov Furthermore, the integration of ion mobility-mass spectrometry (IM-MS) has enabled the identification of novel TAG species in complex biological samples like human milk. nih.gov These advanced methods are essential for creating a detailed atlas of TAG molecules, which can reveal the nutritional and metabolic history of a cell or organism. nih.gov
| Technique | Principle | Advantages | Key Research Findings |
|---|---|---|---|
| Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) | Separates TAGs based on hydrophobicity (carbon number and double bond count) prior to mass analysis. nih.govnih.gov | Reduces sample complexity, adds retention time for identification, resolves isomers. nih.gov | State-of-the-art method for TAG profiling, used to validate newer, high-throughput techniques. nih.gov |
| Shotgun Lipidomics | Direct infusion of a total lipid extract into a mass spectrometer for high-throughput analysis. nih.gov | Fast, high-throughput, requires minimal sample preparation. | Enables rapid and large-scale analysis of the lipidome, including TAGs. nih.gov |
| Triacylglycerol Profiling using MS³ (TriP-MS3) | A targeted method combining MRM for initial screening and MS³ for detailed structural fragmentation and identification of all three fatty acyl chains. nih.gov | Provides comprehensive structural information, high reproducibility (median interday CV ~0.15), and robust semi-quantification. nih.gov | Successfully detected 285 individual TAG species in human plasma. nih.gov |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separates ions based on their size, shape, and charge in the gas phase, adding another dimension of separation to MS. | Can separate isomeric and isobaric lipid species that are indistinguishable by MS alone. | Applied to identify numerous novel TAG species in human milk and to monitor changes in TAG content in green algae under nitrogen deprivation. nih.gov |
Elucidation of Novel Enzymatic and Non-Enzymatic Transformation Pathways
The transformation of rac-1-Linoleoyl-3-linolenoyl-propanetriol and other TAGs is governed by a complex interplay of enzymatic and non-enzymatic processes. Lipolysis, the enzymatic hydrolysis of TAGs, is a fundamental pathway for mobilizing stored energy. youtube.com This process occurs in multiple steps, initiated by adipose triglyceride lipase (B570770) (ATGL), which converts triacylglycerols to diacylglycerols. youtube.com Subsequently, hormone-sensitive lipase (HSL) hydrolyzes diacylglycerols to monoacylglycerols, and finally, monoacylglycerol lipase (MGL) breaks them down into glycerol (B35011) and a free fatty acid. youtube.com
Beyond simple hydrolysis, enzymes are used to create "structured lipids" with specific fatty acid compositions. Lipases, which typically catalyze hydrolysis, can drive reactions like acidolysis and interesterification under non-aqueous conditions. nih.gov For instance, sn-1,3 regioselective lipases, such as that from Rhizomucor miehei, can be used to specifically replace the fatty acids at the sn-1 and sn-3 positions of a glycerol backbone, allowing for the synthesis of dietary triacylglycerols with desired nutritional properties. nih.gov
Non-enzymatic transformations, particularly oxidation, also play a crucial role. Polyunsaturated fatty acids like linoleic and α-linolenic acid, the constituents of this compound, are susceptible to oxidation. Research on seed aging has shown that the accumulation of oxygenated triacylglycerols can occur through non-enzymatic oxidation of storage lipids. nih.gov This is distinct from the enzymatic oxidation of free fatty acids, which is often catalyzed by lipoxygenases (LOXs). nih.gov These oxidative processes can lead to the formation of lipid peroxides, which can impact cellular functions. nih.gov
| Pathway | Type | Key Enzymes/Mediators | Description |
|---|---|---|---|
| Stepwise Lipolysis | Enzymatic | Adipose Triglyceride Lipase (ATGL), Hormone-Sensitive Lipase (HSL), Monoacylglycerol Lipase (MGL). youtube.com | Sequential hydrolysis of TAGs to release glycerol and free fatty acids for energy. youtube.comlibretexts.org |
| Enzymatic Acidolysis/Interesterification | Enzymatic | sn-1,3 regioselective lipases (e.g., from Rhizomucor miehei). nih.gov | Modification of TAGs by exchanging fatty acids at specific positions to create structured lipids with tailored properties. nih.govresearchgate.net |
| Enzymatic Oxidation | Enzymatic | Lipoxygenases (LOXs). nih.gov | Catalyzes the first oxygenation step of polyunsaturated fatty acids, leading to the formation of oxylipins. nih.gov |
| Non-Enzymatic Oxidation | Non-Enzymatic | Reactive Oxygen Species (ROS). | Direct oxidation of lipids, particularly polyunsaturated fatty acids within TAGs, leading to oxygenated TAGs and lipid peroxides. nih.govnih.gov |
Exploration of Specific Cellular Responses and Regulatory Networks involving this Compound
Triacylglycerols are not merely passive energy depots; they are active participants in cellular signaling and stress responses. creative-proteomics.comnih.gov The accumulation of TAGs containing polyunsaturated fatty acids (PUFA-TAGs) has been identified as a protective mechanism during apoptosis. nih.gov Under conditions of high oxidative stress, diverting potentially toxic peroxidized polyunsaturated fatty acids into the synthesis and storage of TAGs within lipid droplets can prevent membrane damage and promote cell survival. nih.gov In plants, TAG accumulation in vegetative tissues is an emerging mechanism for coping with abiotic stress, sequestering toxic lipid intermediates that form during stress-induced membrane remodeling. nih.gov
The synthesis and accumulation of TAGs are tightly controlled by complex regulatory networks. In algae like Chlamydomonas reinhardtii, nutrient starvation (e.g., sulfur starvation) triggers a significant increase in TAG content. frontiersin.org This response is mediated by regulatory proteins such as SAC1 and SNRK2.2, which control the expression of key synthesis enzymes like diacylglycerol acyltransferase (DGAT). frontiersin.org In oilseed plants, the transcription factor WRINKLED1 (WRI1) is a central regulator of oil biosynthesis. nih.gov The expression and activity of WRI1 are controlled by a larger network of factors, highlighting a sophisticated system for managing carbon flow into TAG synthesis. nih.gov Furthermore, disruptions in glycerolipid metabolism are linked to metabolic diseases, with evidence suggesting that specific TAGs may contribute to insulin (B600854) resistance. frontiersin.orgacs.org
| Cellular Response/Process | Role of Triacylglycerol | Key Regulatory Factors | Context |
|---|---|---|---|
| Apoptosis | Protective sequestration of peroxidized polyunsaturated fatty acids into PUFA-TAGs within lipid droplets. nih.gov | Diacylglycerol acyltransferases (DGATs). nih.gov | Protects cells from lipid peroxide-induced membrane damage under high oxidative stress. nih.gov |
| Plant Abiotic Stress | Accumulation in vegetative tissues to sequester toxic lipid intermediates (e.g., DAG, free fatty acids) generated during membrane degradation. nih.gov | Lipases, various TAG synthesis enzymes. nih.gov | Aids in maintaining membrane integrity and overall stress tolerance. nih.gov |
| Nutrient Starvation (Algae) | Marked increase in TAG content for energy and carbon storage. frontiersin.org | Regulatory proteins SAC1, SNRK2.2; Diacylglycerol acyltransferase (DGAT) genes. frontiersin.org | Diverts metabolic carbon flow from protein synthesis to TAG synthesis. frontiersin.org |
| Seed Oil Biosynthesis | Primary storage form of energy and carbon for germination. | Transcription factor WRINKLED1 (WRI1) and its upstream regulators (LAFL network, NF-Y network). nih.gov | Central hub for controlling the rate of fatty acid and TAG synthesis in seeds. nih.gov |
| Metabolic Signaling | Modulation of metabolic pathways; specific TAGs implicated in insulin resistance. creative-proteomics.comfrontiersin.org | Insulin signaling pathway components, MOGAT2. frontiersin.org | Dysregulation of glycerolipid metabolism is linked to metabolic syndrome and neurodegeneration. frontiersin.orgacs.org |
Development of Enhanced Synthetic and Analytical Tools for Complex Glycerolipids
Progress in understanding the roles of specific glycerolipids like this compound is intrinsically linked to the development of tools to synthesize and analyze them. The de novo synthesis of glycerolipids in cells begins with glycerol-3-phosphate and involves sequential acylation steps catalyzed by enzymes like glycerol-3-phosphate acyltransferase (GPAT) and 1-acylglycerol-3-phosphate acyltransferase (AGPAT) to form phosphatidic acid, a key intermediate. creative-proteomics.comnih.gov
While biological synthesis provides the blueprint, chemical synthesis offers the ability to create structurally defined and modified molecules that may be difficult to produce biologically. frontiersin.org This is crucial for generating standards for analytical studies and for probing structure-function relationships. For instance, specific diacylglycerol molecules containing stearic and linoleic acids have been synthesized for use as biochemical reagents. bertin-bioreagent.com
Enzymatic synthesis provides a powerful alternative, offering high specificity under mild reaction conditions. Lipases are widely used for producing structured TAGs through transesterification or acidolysis in solvent-free systems, which is a promising approach for industrial applications. nih.gov The analysis of these complex lipids relies on a suite of techniques. Historically, chemical methods involving solvent extraction and colorimetric reactions were used. creative-proteomics.com Today, enzymatic assays and, most prominently, mass spectrometry-based methods provide the necessary specificity and sensitivity for detailed characterization of complex glycerolipid mixtures. nih.govcreative-proteomics.com
| Tool/Method | Category | Description | Application Example |
|---|---|---|---|
| De Novo Biosynthesis Pathway | Synthesis | The natural cellular pathway that builds glycerolipids from glycerol-3-phosphate and fatty acyl-CoAs. creative-proteomics.comnih.gov | Studying the genetic regulation of lipid production in organisms. researchgate.net |
| Chemical Synthesis | Synthesis | Laboratory synthesis using organic chemistry principles to construct specific glycerolipid molecules from defined starting materials. frontiersin.org | Creating pure standards of specific diacylglycerols or triacylglycerols for research. bertin-bioreagent.com |
| Enzymatic Synthesis (e.g., using Lipases) | Synthesis | Utilizes the catalytic activity of enzymes like lipases to perform specific modifications, such as interesterification, on existing oils to create structured TAGs. nih.gov | Solvent-free synthesis of dietary medium-long-medium (MLM) triacylglycerols. nih.gov |
| Mass Spectrometry (LC-MS, MS/MS, MS³) | Analysis | Highly sensitive and specific techniques for identifying and quantifying individual lipid species based on their mass-to-charge ratio and fragmentation patterns. nih.govcreative-proteomics.com | Comprehensive profiling of hundreds of distinct TAG species in plasma or tissues. nih.gov |
| Enzymatic Assays | Analysis | Use of specific enzymes (e.g., lipases, glycerol kinase) to measure the total amount of triacylglycerols in a sample by quantifying a product of the reaction (e.g., glycerol). creative-proteomics.com | Routine clinical measurement of total serum triglyceride levels. creative-proteomics.com |
Q & A
Q. What integrative strategies are recommended for linking this compound’s effects to omics-scale data (e.g., lipidomics, transcriptomics)?
- Methodological Answer : Combine untargeted lipidomics (Q-Exactive HF-X platform) with RNA-seq of treated cells. Use bioinformatics tools (e.g., MetaboAnalyst, STRING) for pathway enrichment and network analysis. Validate key nodes (e.g., PPAR-γ) via siRNA knockdown or pharmacological inhibition .
Key Data Reporting Standards
- Synthesis : Report enantiomeric excess (ee) via chiral HPLC and reaction yields (w/w%).
- Analytical : Include NMR chemical shifts (δ, ppm), MS m/z values (theoretical vs. observed), and retention times (HPLC/GC).
- Biological : Adhere to NIH guidelines for preclinical data (sample size, blinding, randomization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
